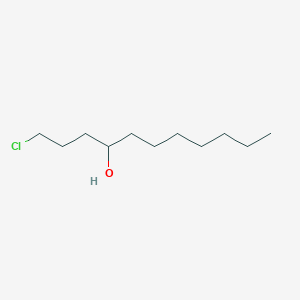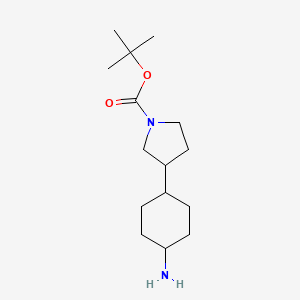![molecular formula C9H18N2O B13898117 (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3,8-diazabicyclo[321]octan-3-yl)propan-2-ol is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the propan-2-ol moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
Scientific Research Applications
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The hydroxyl group may also participate in hydrogen bonding, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)methanol
Uniqueness
The uniqueness of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol lies in its specific bicyclic structure and the presence of the propan-2-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
InChI Key |
QODUIPLRMQIEEB-UEJVZZJDSA-N |
Isomeric SMILES |
C[C@@H](CN1CC2CCC(C1)N2)O |
Canonical SMILES |
CC(CN1CC2CCC(C1)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


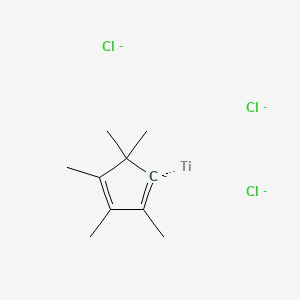
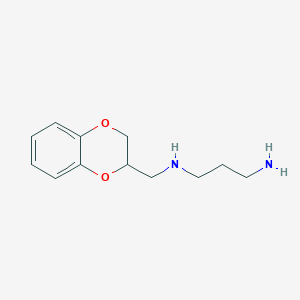
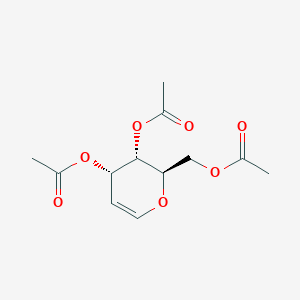
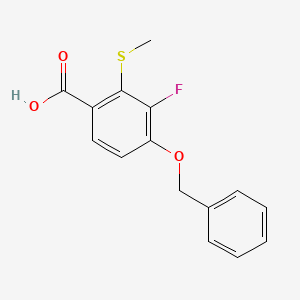



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
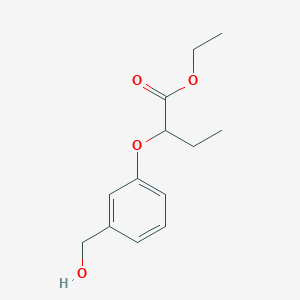
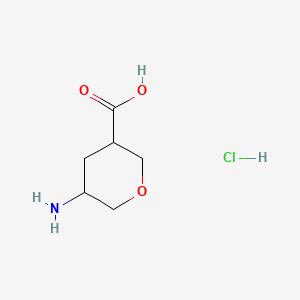
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)

